molecular formula C32H32O13S B13388718 Epipodophyllotoxin, 4'-demethyl-, 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) CAS No. 125851-00-5

Epipodophyllotoxin, 4'-demethyl-, 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside)

Cat. No.: B13388718
CAS No.: 125851-00-5
M. Wt: 656.7 g/mol
InChI Key: NRUKOCRGYNPUPR-UHFFFAOYSA-N
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Description

Epipodophyllotoxin, 4’-demethyl-, 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) is a derivative of podophyllotoxin, a naturally occurring compound found in the roots and rhizomes of Podophyllum species. This compound is known for its significant antineoplastic (anti-cancer) properties and is used in the treatment of various cancers, including lymphomas and solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epipodophyllotoxin, 4’-demethyl-, 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) involves several steps, starting from podophyllotoxin. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Epipodophyllotoxin, 4’-demethyl-, 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted epipodophyllotoxin analogs .

Scientific Research Applications

Epipodophyllotoxin, 4’-demethyl-, 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Epipodophyllotoxin, 4’-demethyl-, 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By forming a ternary complex with topoisomerase II and DNA, the compound induces double-stranded breaks in DNA, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to other topoisomerase II inhibitors but with unique structural features that enhance its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epipodophyllotoxin, 4’-demethyl-, 9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) is unique due to its specific structural modifications, which confer distinct pharmacological properties. The thenylidene group at the 9-position enhances its binding affinity to topoisomerase II, making it more effective in inducing DNA damage and apoptosis .

Properties

IUPAC Name

5-[(7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O13S/c1-37-19-6-13(7-20(38-2)25(19)33)23-14-8-17-18(42-12-41-17)9-15(14)28(16-10-39-30(36)24(16)23)44-32-27(35)26(34)29-21(43-32)11-40-31(45-29)22-4-3-5-46-22/h3-9,16,21,23-24,26-29,31-35H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUKOCRGYNPUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CS8)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860440
Record name 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-[(thiophen-2-yl)methylidene]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble in water., In water, 5.9 mg/L at 25 °C /Estimated/
Details US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Apr 8, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm
Record name TENIPOSIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

6.8X10-26 mm Hg at 25 °C /Estimated/
Details US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Apr 8, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm
Record name TENIPOSIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

It is an inhibitor of DNA topoisomerase II enzymes: Teniposide is a DNA topoisomerase II poison that has been shown to promote DNA cleavage, with a strong preference for a C or T at position -1. Most of the mutational events reported in mammalian cells, including point mutations, chromosomal deletions and exchanges and aneuploidy, can be explained by this activity. Teniposide does not inhibit bacterial topoisomerases and may not mutate bacterial cells by the same mechanism as mammalian cells. Unlike many other DNA topoisomerase II poisons, teniposide does not bind to DNA, either covalently or by intercalation. Instead, it appears to interact directly with the DNA topoisomerase II enzyme., ... The drug appears to produce its cytotoxic effects by damaging DNA and thereby inhibiting or altering DNA synthesis. Teniposide has been shown to induce single-stranded DNA breaks; the drug also induces double-stranded DNA breaks and DNA-protein cross links. ... Teniposide appears to be cell cycle specific, inducing G2-phase arrest and preferentially killing cells in the G2 and late S phases.
Details McEvoy, G.K. (ed.). American Hospital Formulary Service- Drug Information 2004. Bethesda, MD: American Society of Health-System Pharmacists, Inc. 2004 (Plus Supplements)., p. 1139
Record name TENIPOSIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

... The 50-mg intravenous preparation typically also contains benzyl alcohol (0.15 g), N,N-dimethylacetamide (0.3 g), polyethoxylated castor oil (2.5 g), maleic acid to a pH of 5.1 and absolute ethanol to 5 mL.
Details IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V76 260 (2000)
Record name TENIPOSIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from absolute ethanol

CAS No.

125851-00-5, 29767-20-2
Record name 9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl 4,6-O-[(thiophen-2-yl)methylidene]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Teniposide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TENIPOSIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

242-246 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1630
Record name TENIPOSIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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